molecular formula C11H23ClN2O2 B1378044 Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride CAS No. 1263378-54-6

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1378044
CAS No.: 1263378-54-6
M. Wt: 250.76 g/mol
InChI Key: ZRFSAZHRFOYRMQ-UHFFFAOYSA-N
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Description

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is also known by its IUPAC name, tert-butyl 4-azepanylcarbamate hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride can be compared with other similar compounds, such as:

  • Azepan-4-yl-carbamic acid methyl ester hydrochloride
  • Azepan-4-yl-carbamic acid ethyl ester hydrochloride
  • Azepan-4-yl-carbamic acid isopropyl ester hydrochloride

These compounds share similar chemical structures but differ in the ester group attached to the carbamic acid. The differences in their chemical properties can lead to variations in their reactivity, stability, and biological activity .

Properties

IUPAC Name

tert-butyl N-(azepan-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSAZHRFOYRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-54-6
Record name Carbamic acid, N-(hexahydro-1H-azepin-4-yl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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